PIPESmonosodiumsalthydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

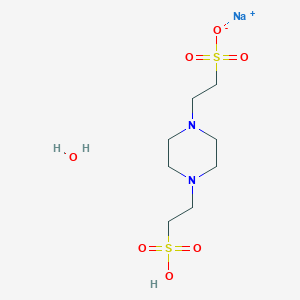

PIPES monosodium salt hydrate, also known as 1,4-piperazinediethanesulfonic acid monosodium salt, is a zwitterionic buffer widely used in biological and biochemical research. It is part of the Good’s buffer series, developed to provide stable pH buffering in the physiological range. The compound has a molecular formula of C8H17N2NaO6S2 and a molecular weight of 324.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

PIPES monosodium salt hydrate can be synthesized by neutralizing PIPES free acid with sodium hydroxide. The reaction involves dissolving PIPES free acid in water and gradually adding sodium hydroxide until the desired pH is achieved. The solution is then evaporated to obtain the monosodium salt hydrate in crystalline form .

Industrial Production Methods

Industrial production of PIPES monosodium salt hydrate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is typically purified through recrystallization and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

PIPES monosodium salt hydrate primarily undergoes acid-base reactions due to its buffering capacity. It does not participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

The most common reagents used with PIPES monosodium salt hydrate are acids and bases, such as hydrochloric acid and sodium hydroxide, to adjust the pH of solutions. The compound is stable under a wide range of temperatures and does not degrade easily .

Major Products Formed

The primary product formed from reactions involving PIPES monosodium salt hydrate is water, as it acts as a buffer to maintain pH stability in aqueous solutions .

Scientific Research Applications

PIPES monosodium salt hydrate is extensively used in various scientific research fields:

Mechanism of Action

PIPES monosodium salt hydrate exerts its effects by maintaining a stable pH in solutions. It acts as a buffer by neutralizing small amounts of acids or bases added to the solution, thereby preventing significant changes in pH. This buffering action is crucial in biological systems where enzyme activity and cellular functions are highly pH-dependent .

Comparison with Similar Compounds

Similar Compounds

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Another Good’s buffer with a similar pKa value, used in cell culture and biochemical research.

MES (2-(N-morpholino)ethanesulfonic acid): A buffer with a lower pKa, suitable for buffering at slightly acidic pH.

MOPS (3-(N-morpholino)propanesulfonic acid): Used in biological and biochemical research, with a pKa value close to that of PIPES.

Uniqueness

PIPES monosodium salt hydrate is unique due to its effective buffering range (pH 6.1-7.5) and minimal interference with biological processes. It has low UV absorbance, making it suitable for spectrophotometric assays, and it does not form complexes with metal ions, which is advantageous in various biochemical applications .

Properties

Molecular Formula |

C8H19N2NaO7S2 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

sodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;hydrate |

InChI |

InChI=1S/C8H18N2O6S2.Na.H2O/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;/h1-8H2,(H,11,12,13)(H,14,15,16);;1H2/q;+1;/p-1 |

InChI Key |

RKGXWLIMRYZMBX-UHFFFAOYSA-M |

Canonical SMILES |

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.